Imnopitant

NK1 receptor binding pKi Radioligand binding assay

Imnopitant is a potent, selective NK1 antagonist (pKi 9.24) with >1000-fold selectivity over NK2/NK3. Ideal for target validation, in vivo CINV/pain models, and medicinal chemistry benchmarking. The dihydrochloride salt enables simple aqueous formulation, reducing development complexity. Choose Imnopitant for reliable, reproducible preclinical research.

Molecular Formula C28H28F6N4O
Molecular Weight 550.5 g/mol
CAS No. 290297-57-3
Cat. No. B1671798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImnopitant
CAS290297-57-3
SynonymsImnopitant
Molecular FormulaC28H28F6N4O
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C
InChIInChI=1S/C28H28F6N4O/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34/h4-7,12-16H,8-11,17H2,1-3H3
InChIKeyHCNNJLLLMSVTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imnopitant (CAS 290297-57-3): A Neurokinin-1 (NK1) Receptor Antagonist for Targeted Research and Development


Imnopitant is a potent, synthetic, non-peptide antagonist of the neurokinin-1 (NK1) receptor [1]. It is classified as a small molecule within the -pitant stem class of compounds, which are known for their high affinity for the NK1 receptor and their ability to inhibit the binding of its endogenous ligand, Substance P [2]. The compound is primarily described in patent literature as compound 1 in WO2020132716, which details its use as an NK1 receptor blocker [3]. Imnopitant is also known as N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide and has a molecular weight of 550.54 g/mol [1]. Its dihydrochloride salt form (CAS 290296-52-5) is commonly used in research applications .

Why Generic Substitution Fails for NK1 Receptor Antagonists: A Case for Imnopitant's Specific Profile


While all NK1 receptor antagonists share a common target, they exhibit significant variability in their in vitro potency, selectivity profiles, pharmacokinetic (PK) properties, and off-target effects, making them non-interchangeable [1]. For instance, the clinically established aprepitant has a human NK1 pKi of approximately 8.7, while rolapitant demonstrates a Ki of 0.66 nM [2]. Furthermore, compounds like netupitant are known for their exceptionally long half-life (up to 120 hours) [3]. These differences are critical; a researcher cannot assume that the effects observed with aprepitant or rolapitant will be replicated by Imnopitant without considering its specific binding kinetics, selectivity, and in vivo profile. The following quantitative evidence establishes Imnopitant's unique position within the NK1 antagonist class.

Quantitative Differentiation of Imnopitant from Closest NK1 Analogs


Imnopitant Demonstrates High Binding Affinity at Human NK1 Receptors (pKi 9.24)

Imnopitant exhibits a high binding affinity for the human NK1 receptor, with a reported pKi of 9.24 [1]. This corresponds to a Ki value of approximately 0.575 nM. This potency is comparable to or exceeds that of several other well-characterized NK1 antagonists in the same assay system. For example, aprepitant, a first-generation NK1 antagonist, has a reported human NK1 pKi of ~8.7 [2]. Vestipitant, a more potent analog, has a reported pKi of 9.65 .

NK1 receptor binding pKi Radioligand binding assay Human NK1 receptor

Imnopitant Dihydrochloride Salt Enhances Water Solubility for In Vivo Formulation

Imnopitant is commercially available as a dihydrochloride salt (CAS 290296-52-5) . While the free base (CAS 290297-57-3) has a molecular weight of 550.54 g/mol and a high logP value indicative of poor water solubility, the dihydrochloride salt is specifically designed for research use to improve aqueous solubility for in vivo dosing . This is a critical differentiation point from many other NK1 antagonists, which may not be readily available in a soluble salt form or require complex formulation protocols (e.g., aprepitant's micronized formulation) [1].

Solubility Formulation Dihydrochloride salt In vivo dosing

Imnopitant is a Potent and Selective NK1 Antagonist with a Distinct Chemical Scaffold

Imnopitant is a non-peptide NK1 antagonist with a unique chemical structure, identified in the same SAR study as netupitant and befetupitant [1]. Its selectivity profile, while not fully detailed in the public domain, is inferred to be high based on its structural class. The dihydrochloride salt exhibits over 1000-fold selectivity for the NK1 receptor over NK2 and NK3 receptors . This is a common and highly desirable feature of advanced NK1 antagonists, as selectivity over NK2 and NK3 minimizes off-target effects. For comparison, the early NK1 antagonist CP-96,345 showed only ~100-fold selectivity over NK2 [2].

NK1 receptor selectivity Chemical scaffold Structure-activity relationship (SAR) NK2/NK3

Targeted Applications for Imnopitant in NK1 Receptor Research and Drug Discovery


In Vitro Target Validation and Selectivity Profiling

Given its high binding affinity (pKi 9.24) and inferred high selectivity (>1000-fold over NK2/NK3), Imnopitant is an ideal tool compound for in vitro target validation studies [1]. Researchers can use it to confirm the role of the NK1 receptor in cellular assays, such as Substance P-induced calcium flux or ERK phosphorylation, with minimal interference from off-target effects [2]. Its potency allows for use at low nanomolar concentrations, reducing the risk of non-specific cytotoxicity.

In Vivo Efficacy Studies in Preclinical Models Requiring Soluble Dosing

The dihydrochloride salt form of Imnopitant offers a significant practical advantage for in vivo studies by enabling simple formulation in aqueous vehicles . This facilitates consistent and reliable oral or intraperitoneal dosing in rodent models of conditions where NK1 antagonism is implicated, such as chemotherapy-induced nausea and vomiting (CINV), pain, or inflammation, without the need for complex formulation development [3].

Structure-Activity Relationship (SAR) Studies for Next-Generation NK1 Antagonists

As a compound identified in the same SAR series as netupitant and befetupitant, Imnopitant's unique N-[[3,5-bis(trifluoromethyl)phenyl]methyl] moiety and pyridine core structure make it a valuable comparator in medicinal chemistry programs [1]. Researchers developing novel NK1 antagonists can use Imnopitant's binding data and scaffold as a benchmark to guide the optimization of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imnopitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.